(2,4,6-Tribromophenyl)(trifluoromethyl)sulfane
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Overview
Description
(2,4,6-Tribromophenyl)(trifluoromethyl)sulfane is an organosulfur compound with the molecular formula C₇H₂Br₃F₃S and a molecular weight of 414.863 g/mol It is characterized by the presence of three bromine atoms and a trifluoromethyl group attached to a phenyl ring, along with a sulfane group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2,4,6-tribromophenol with trifluoromethylthiolating agents under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and the reaction is carried out at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
The process is optimized for yield and purity, ensuring that the final product meets the necessary specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
(2,4,6-Tribromophenyl)(trifluoromethyl)sulfane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The sulfane group can be oxidized or reduced to form different sulfur-containing compounds.
Coupling Reactions: The phenyl ring can participate in coupling reactions to form more complex aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide or potassium fluoride in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated phenyl derivatives, while oxidation and reduction reactions can produce different sulfur-containing compounds .
Scientific Research Applications
(2,4,6-Tribromophenyl)(trifluoromethyl)sulfane has several scientific research applications, including:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2,4,6-Tribromophenyl)(trifluoromethyl)sulfane involves its interaction with specific molecular targets and pathways. The trifluoromethyl and sulfane groups can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can lead to changes in the activity of enzymes, receptors, or other proteins, thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tribromophenol: Similar in structure but lacks the trifluoromethyl and sulfane groups.
Trifluoromethylthiobenzene: Contains the trifluoromethyl and sulfane groups but lacks the bromine atoms.
2,4,6-Trifluorophenylsulfane: Contains the sulfane group but has fluorine atoms instead of bromine.
Uniqueness
(2,4,6-Tribromophenyl)(trifluoromethyl)sulfane is unique due to the combination of bromine atoms, a trifluoromethyl group, and a sulfane group on a single phenyl ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
1,3,5-tribromo-2-(trifluoromethylsulfanyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Br3F3S/c8-3-1-4(9)6(5(10)2-3)14-7(11,12)13/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJDHXWULFQHNIW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)SC(F)(F)F)Br)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Br3F3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50682097 |
Source
|
Record name | 1,3,5-Tribromo-2-[(trifluoromethyl)sulfanyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50682097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.86 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1215205-79-0 |
Source
|
Record name | 1,3,5-Tribromo-2-[(trifluoromethyl)sulfanyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50682097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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